![molecular formula C10H13NO4S B2924603 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate CAS No. 1216924-54-7](/img/structure/B2924603.png)

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

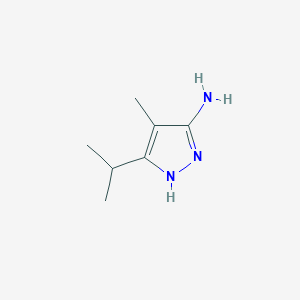

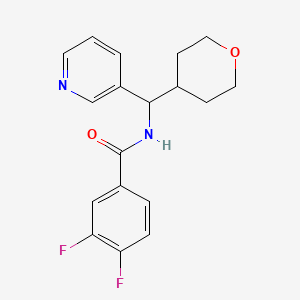

“4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate” is a compound with the CAS Number: 1216924-54-7 . It has a molecular weight of 243.28 and its IUPAC name is 4,5,6,7-tetrahydro-1-benzothiophen-2-amine oxalate . It is stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of compounds containing the tetrahydrobenzo[b]thiophene scaffold, including “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate”, has been investigated . Eighteen such compounds were synthesized and their NRF2 activation was confirmed through NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells .

Molecular Structure Analysis

The molecular formula of “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate” is C10H13NO4S . The InChI code is 1S/C8H11NS.C2H2O4/c9-8-5-6-3-1-2-4-7(6)10-8;3-1(4)2(5)6/h5H,1-4,9H2;(H,3,4)(H,5,6) .

Chemical Reactions Analysis

The compounds containing the tetrahydrobenzo[b]thiophene scaffold, including “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate”, have been found to activate NRF2 via a non-electrophilic mechanism . They inhibit LPS Ec-stimulated inflammation in macrophages .

Physical And Chemical Properties Analysis

“4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate” has a molecular weight of 153.25 g/mol . It has a topological polar surface area of 54.3 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Transformations

- The study by Shanta, Scrowston, and Twigg (1967) showcases the versatility of benzo[b]thiophenes in organic synthesis. Their work involved the Beckmann rearrangement and subsequent reactions leading to 3-cyano-1,2-benzisothiazole derivatives from oximes of acetamidobenzo[b]thiophenes. This process exemplifies the application of benzo[b]thiophenes in generating diverse heterocyclic compounds, which are foundational in pharmaceutical chemistry and materials science (Shanta, Scrowston, & Twigg, 1967).

Anticancer and Antitumor Applications

- Mohareb, Milad Mohareb, and Halim (2020) explored tetrahydrobenzo[b]thiophene derivatives for their anticancer properties. They developed novel 1,2,4-triazines using 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride, demonstrating the potential of tetrahydrobenzo[b]thiophenes as scaffolds in anticancer drug development. These compounds displayed potent c-Met kinase inhibitory activity, suggesting their use as a new lead for cancer treatment investigation (Mohareb, Milad Mohareb, & Halim, 2020).

Enzyme Inhibition for Therapeutic Applications

- Synthesis of tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives was reported by Mohare, Abbas, and Wardakhan (2019) for their potential as anti-cancer agents and Pim-1 kinase inhibitors. Their research demonstrates the biomedical applications of tetrahydrobenzo[b]thiophene derivatives, emphasizing their role in developing kinase inhibitors with anti-tumor activities (Mohare, Abbas, & Wardakhan, 2019).

Heterocyclic Chemistry and Drug Design

- The development of pyrrolobenzo[b]thieno[1,4]diazepines by El-Kashef, Rathelot, Vanelle, and Rault (2007) highlights the synthetic versatility of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This work underscores the importance of tetrahydrobenzo[b]thiophene derivatives in the design and synthesis of heterocyclic compounds with potential pharmacological applications (El-Kashef et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate is NRF2 . NRF2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate activates NRF2 via a non-electrophilic mechanism . This activation leads to an increase in the expression of antioxidant proteins, which can protect cells from oxidative stress .

Biochemical Pathways

The activation of NRF2 leads to the upregulation of various antioxidant proteins. These proteins are part of the cellular defense system against oxidative stress, which can be caused by various factors such as inflammation, toxins, and infection . The downstream effects of this activation include a decrease in oxidative stress and potential protection against inflammation .

Pharmacokinetics

It has been noted that the compound ismoderately stable in liver microsomes , which suggests that it may have a reasonable half-life in the body

Result of Action

The activation of NRF2 by 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate leads to a decrease in oxidative stress and inflammation. This is due to the upregulation of antioxidant proteins, which can neutralize reactive oxygen species and reduce inflammation .

Action Environment

The action of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate can be influenced by various environmental factors. For example, the presence of oxidative stress or inflammation can increase the activation of NRF2 . Additionally, the stability of the compound may be affected by factors such as temperature and pH.

Safety and Hazards

Direcciones Futuras

Future research could focus on further exploring the anti-inflammatory activity of “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate” and similar compounds . Their ability to activate NRF2 and reverse elevated levels of pro-inflammatory cytokines and inflammatory mediators makes them promising candidates for the development of new anti-inflammatory drugs .

Propiedades

IUPAC Name |

oxalic acid;4,5,6,7-tetrahydro-1-benzothiophen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS.C2H2O4/c9-8-5-6-3-1-2-4-7(6)10-8;3-1(4)2(5)6/h5H,1-4,9H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUMOUXCUSYZQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-((4-(Isopentyloxy)benzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2924526.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2924529.png)

![4-(Allylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2924531.png)

![3-[2-(2-Fluoroethyl)pyrazol-3-yl]propanoic acid](/img/structure/B2924540.png)

![5-methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2924542.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2924543.png)